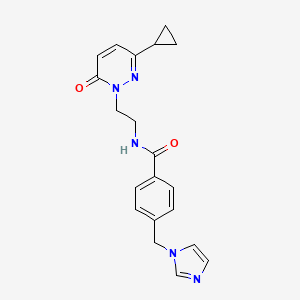

4-((1H-imidazol-1-yl)methyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Beschreibung

This compound is a benzamide derivative featuring a 1H-imidazole moiety linked via a methylene group to the benzamide core and a pyridazinyl-ethyl substituent modified with a cyclopropyl group at the 3-position.

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-19-8-7-18(16-5-6-16)23-25(19)12-10-22-20(27)17-3-1-15(2-4-17)13-24-11-9-21-14-24/h1-4,7-9,11,14,16H,5-6,10,12-13H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZXULACFBSOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the cyclopropyl group and the pyridazinone moiety. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality control measures to ensure the compound is produced consistently and safely on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of functional groups to more reduced forms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, modulating their activity and leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The evidence highlights a structurally analogous compound, (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide 2g (hereafter referred to as Compound 2g), synthesized and characterized in . Below is a comparative analysis:

Key Differences and Implications

Substituent Flexibility: The target compound’s pyridazinyl-ethyl group may enhance π-π stacking interactions in biological targets compared to Compound 2g’s phenylpropanamide side chain. Compound 2g’s hexyloxy linker provides greater conformational flexibility than the target compound’s rigid methylenimidazole bridge, which might influence solubility and membrane permeability.

Synthetic Challenges :

- Compound 2g required chromatographic purification (DCM/MeOH, 95:5) and achieved a moderate yield (35%), suggesting similar benzamide derivatives may face scalability issues due to side reactions or solubility limitations .

Biological Relevance: While Compound 2g’s Gly-Phe-NH2 motif hints at peptide-mimetic properties (e.g., protease inhibition), the target compound’s pyridazine core is often associated with kinase inhibition. No direct bioactivity data are available for either compound in the evidence.

Biologische Aktivität

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , identified by its IUPAC name, is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 391.475 g/mol. The structure includes an imidazole moiety and a pyridazine derivative, which are crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. For instance, it is hypothesized to interact with protein kinases involved in cellular proliferation and apoptosis.

Key Mechanisms:

- Inhibition of p38 MAP Kinase : Similar compounds have been shown to inhibit p38 MAPK activity, which plays a critical role in inflammatory responses and cell differentiation .

- Targeting β-Catenin : The compound may also influence β-catenin signaling pathways, which are pivotal in cancer progression and metastasis .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated for its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SW480 | 2.0 | β-Catenin inhibition |

| HCT116 | 0.12 | Wnt signaling pathway modulation |

The compound demonstrated significant cytotoxicity against these lines, suggesting a promising role in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound shows potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines through the modulation of MAPK pathways. This suggests a dual role in both cancer treatment and inflammatory conditions.

Case Studies

- Study on SW480 and HCT116 Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis in colorectal cancer cells . The study noted a dose-dependent response with significant inhibition at lower concentrations.

- In Vivo Efficacy : In xenograft models using HCT116 cells, administration of the compound led to a marked reduction in tumor size compared to control groups, further confirming its anticancer potential .

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to establish safety profiles for clinical applications.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.